N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide
Descripción general
Descripción
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.
Mecanismo De Acción
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide specifically targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor molecules, such as MyD88 and TRIF, which are required for downstream signaling. This leads to the inhibition of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various disease models. It also reduces the infiltration of inflammatory cells, such as neutrophils and macrophages, into affected tissues. In addition, N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce tissue damage and improve organ function in animal models of sepsis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide is its specificity for TLR4 signaling, which allows for the selective inhibition of TLR4-mediated inflammation. Another advantage is its ability to inhibit TLR4 signaling downstream of the receptor, which may be beneficial in diseases where TLR4 activation is not the primary driver of inflammation. One limitation of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models. Another limitation is its potential off-target effects, which may affect other signaling pathways and lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide. One direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of more potent and selective TLR4 inhibitors based on the structure of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide. Additionally, the use of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide in combination with other anti-inflammatory agents may enhance its therapeutic efficacy in various disease models. Finally, further studies are needed to elucidate the long-term safety and efficacy of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide in humans.
Aplicaciones Científicas De Investigación
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been extensively studied in various disease models, including sepsis, arthritis, asthma, and cancer. In sepsis, TLR4 activation plays a critical role in the pathogenesis of the disease, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce mortality and improve organ function in animal models of sepsis. In arthritis, TLR4 activation contributes to joint inflammation and destruction, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis. In asthma, TLR4 activation contributes to airway inflammation and hyperresponsiveness, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce airway inflammation and improve lung function in animal models of asthma. In cancer, TLR4 activation promotes tumor growth and metastasis, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to inhibit tumor growth and metastasis in various cancer models.
Propiedades
IUPAC Name |
N-(1-adamantylcarbamothioyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-20(19-6-5-18(29-19)16-3-1-2-4-17(16)25(27)28)23-21(30)24-22-10-13-7-14(11-22)9-15(8-13)12-22/h1-6,13-15H,7-12H2,(H2,23,24,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPFLTRCSGNDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.